3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This step involves the reaction of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.
Coupling Reaction: The final step involves coupling the quinazolinone core with the dimethoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl acetate
- (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-7-ol
- 3-(4-hydroxy-3-methoxyphenyl)propionic acid
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is unique due to its specific combination of a quinazolinone core and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C22H25N3O4/c1-14(2)25-13-23-18-8-7-16(12-17(18)22(25)27)24-21(26)10-6-15-5-9-19(28-3)20(11-15)29-4/h5,7-9,11-14H,6,10H2,1-4H3,(H,24,26) |
InChI Key |
ASXKVLJMWNZZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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